1-(4-Chloro-2-fluorobenzoyl)piperazine 1-(4-Chloro-2-fluorobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 926227-66-9
VCID: VC8152685
InChI: InChI=1S/C11H12ClFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
SMILES: C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F
Molecular Formula: C11H12ClFN2O
Molecular Weight: 242.68 g/mol

1-(4-Chloro-2-fluorobenzoyl)piperazine

CAS No.: 926227-66-9

Cat. No.: VC8152685

Molecular Formula: C11H12ClFN2O

Molecular Weight: 242.68 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2-fluorobenzoyl)piperazine - 926227-66-9

Specification

CAS No. 926227-66-9
Molecular Formula C11H12ClFN2O
Molecular Weight 242.68 g/mol
IUPAC Name (4-chloro-2-fluorophenyl)-piperazin-1-ylmethanone
Standard InChI InChI=1S/C11H12ClFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Standard InChI Key GWHUAVWOVBAHJE-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F
Canonical SMILES C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Cl)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(4-Chloro-2-fluorobenzoyl)piperazine is C11H12ClFN2O\text{C}_{11}\text{H}_{12}\text{ClFN}_2\text{O}, with a molar mass of 242.68 g/mol . The structure consists of a piperazine ring (C4H10N2\text{C}_4\text{H}_{10}\text{N}_2) linked to a benzoyl group (C7H4ClFO\text{C}_7\text{H}_4\text{ClF}\text{O}) (Figure 1). The chlorine and fluorine substituents on the aromatic ring influence electronic properties and reactivity, enhancing its potential for targeted interactions in biological systems.

The hydrochloride salt form (C11H13Cl2FN2O\text{C}_{11}\text{H}_{13}\text{Cl}_2\text{FN}_2\text{O}, MW 279.14 g/mol) is also widely studied for improved solubility and stability in aqueous solutions .

Synthesis and Manufacturing Processes

The synthesis typically involves the acylation of piperazine with 4-chloro-2-fluorobenzoyl chloride under controlled conditions. Key steps include:

  • Reaction Setup: Piperazine is reacted with 4-chloro-2-fluorobenzoyl chloride in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) to prevent hydrolysis.

  • Temperature Control: Maintaining temperatures between 0–5°C minimizes side reactions.

  • Purification: The crude product is purified via recrystallization or column chromatography, yielding the free base or hydrochloride salt .

The hydrochloride form is produced by treating the free base with hydrochloric acid, followed by precipitation and filtration .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight242.68 g/mol (free base)
SolubilitySoluble in DMSO, methanol; insoluble in water (free base)
AppearanceWhite to off-white crystalline powder
Melting PointNot explicitly reported

The hydrochloride salt exhibits enhanced water solubility, making it preferable for pharmacological formulations .

Applications in Pharmaceutical Research

1-(4-Chloro-2-fluorobenzoyl)piperazine serves as a versatile intermediate in drug discovery:

  • Hybrid Molecule Development: Its structure allows integration into hybrid molecules targeting multiple pathways, such as antimicrobial or anticancer agents .

  • Sigma Receptor Ligands: The piperazine core is a common motif in sigma receptor ligands, which are investigated for neurodegenerative and psychiatric disorders .

Structural Analogs and Comparative Analysis

CompoundStructural VariationUnique Properties
1-(4-Chlorobenzoyl)piperazineLacks fluorine substitutionLower electronegativity, altered reactivity
1-(4-Fluorobenzoyl)piperazineLacks chlorine substitutionPotential psychoactive effects
1-(5-Chloro-2-fluorobenzoyl)piperazineSubstitution at 5-Cl positionVaried receptor affinity

The dual halogenation in 1-(4-Chloro-2-fluorobenzoyl)piperazine enhances its binding specificity compared to monosubstituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator